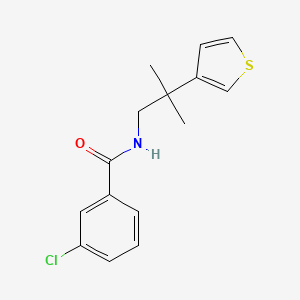

3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide involves various starting materials and reaction pathways. For instance, the synthesis of 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides was achieved by reacting substituted 3-chlorobenzo[b]thiophene-2-carbonyl chlorides with cyanamides, leading to a range of carboxamide derivatives . Similarly, 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide was synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride and 8-aminoquinoline, showcasing the versatility of 3-chlorobenzo[b]thiophene derivatives in forming amide bonds with various nucleophiles .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using X-ray diffraction studies. For example, the crystal structure of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide was determined to crystallize in the monoclinic system, with specific cell parameters and space group, revealing interactions such as hydrogen bonds and π-π interactions that contribute to the stability of the structure . These structural analyses are crucial for understanding the properties and potential applications of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of the 3-chloro-benzamide derivatives is highlighted by their ability to undergo further chemical transformations. For instance, the chloroformamidine group in certain derivatives can be exchanged with O-, S-, or N-nucleophiles to produce new compounds . This reactivity is indicative of the potential for these compounds to participate in a variety of chemical reactions, which can be exploited for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various spectroscopic techniques. IR, NMR (both 1H and 13C), and UV-Vis spectroscopy are commonly employed to determine functional groups, molecular geometry, and electronic properties . Theoretical calculations, such as DFT, are used to predict and compare vibrational frequencies, chemical shifts, and electronic properties, which are then validated by experimental data . Additionally, the study of non-linear optical (NLO) properties and molecular electrostatic potential (MEP) provides insight into the electronic behavior of these molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Spectroscopic Properties

Research has been conducted on the synthesis and spectroscopic properties of related thiourea derivatives, showcasing the potential of these compounds in developing novel anti-microbial agents with antibiofilm properties. Such studies indicate the broad utility of these compounds in addressing bacterial resistance, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus known for their biofilm-forming capabilities (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).

Chemical Reactions and Interactions

The compound has also been a subject of study in the context of reactions and interactions involving chloro(dialkylamino)methylene groups. This area of research has provided insights into the chemical behavior and potential applications of benzo[b]thiophene-2-carboxamides, suggesting avenues for the development of new chemical entities with varied biological or physicochemical properties (W. Ried, G. Oremek, & R. Guryn, 1980).

Photocatalytic Applications

Investigations into photocatalytic degradation utilizing compounds with similar structural motifs have highlighted the importance of such chemicals in environmental applications. For instance, studies on propyzamide, a compound with a related structure, have revealed the effectiveness of using adsorbent supports to enhance the rate of mineralization, suggesting potential environmental remediation applications (T. Torimoto, Shigeyoshi Ito, & Susumu Kuwabata, H. Yoneyama, 1996).

Crystallographic Analysis

Crystallographic studies of compounds bearing thiophene units have been pivotal in understanding molecular conformations and interactions at the atomic level, contributing to the design of molecules with tailored properties for specific applications. For instance, the crystal structure analysis of a related benzamide derivative provided valuable insights into its molecular geometry and potential reactivity (P. Sharma, K. N. Subbulakshmi, B. Narayana, B. Sarojini, & R. Kant, 2016).

Antimicrobial and Anticancer Potential

Furthermore, research into derivatives of benzo[b]thiophenes has shown promising antimicrobial and anticancer properties, underscoring the therapeutic potential of such compounds. The synthesis and evaluation of new derivatives have led to compounds exhibiting moderate to excellent activity against various cancer cell lines, highlighting the relevance of these chemical frameworks in drug discovery and development (B. Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, & D. Reddy, 2021).

Wirkmechanismus

Benzamides

are a class of compounds that contain a benzene ring attached to an amide functional group . They are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Thiophenes

are a type of heterocyclic compound that consists of a five-membered ring with four carbon atoms and one sulfur atom . Thiophenes and their derivatives have been found to possess various therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-chloro-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNOS/c1-15(2,12-6-7-19-9-12)10-17-14(18)11-4-3-5-13(16)8-11/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRVZXVSJLWDPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1=CC(=CC=C1)Cl)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2505017.png)

![1-[3-Hydroxy-3-(naphthalen-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2505018.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2505021.png)

![5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2505024.png)